Synthesis and Characterization of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Technical Guide for Preclinical Development
Synthesis and Characterization of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Technical Guide for Preclinical Development
Executive Summary
The integration of strained four-membered nitrogen heterocycles into pharmaceutical pipelines has revolutionized modern medicinal chemistry. Azetidines serve as highly effective bioisosteres for larger rings (like piperidines) or gem-dimethyl groups, consistently improving metabolic stability, lowering lipophilicity (logP), and enhancing aqueous solubility[1].
Among these building blocks, cis-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS: 159651-60-2)[2] has emerged as a critical chiral intermediate. It is prominently featured in the synthesis of next-generation therapeutics, including the clinical-stage EGFR inhibitor BLU-945[1], Ketohexokinase (KHK) inhibitors for metabolic diseases[3], and WDR5 inhibitors for oncology[4]. This whitepaper details the mechanistic rationale, stereochemical control, and validated experimental protocols required for its synthesis and characterization.
Retrosynthetic Rationale & Stereochemical Causality
The synthesis of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol relies on the reaction between benzhydrylamine (diphenylmethanamine) and a functionalized epoxide, specifically 1-bromo-2,3-epoxybutane (also known as 2-(bromomethyl)-3-methyloxirane)[4].
The Causality of Stereocontrol
A critical challenge in azetidine synthesis is controlling the relative stereochemistry between the C2-methyl and C3-hydroxyl groups. The cyclization proceeds via a 4-exo-tet intramolecular epoxide opening[5].
The stereoelectronic requirements for this cyclization dictate that the nucleophilic amine must approach the epoxide carbon (C3) from the backside of the C–O bond. This trajectory is only geometrically accessible if the starting material is the trans-epoxide . Because the backside attack triggers a Walden inversion at the C3 stereocenter while the C2 configuration is retained, the trans-epoxide inherently and exclusively yields the cis-azetidin-3-ol . Attempting this reaction with a cis-epoxide fails to yield the desired cyclized product due to insurmountable steric and geometric constraints at the transition state.
Stereochemical inversion logic: trans-epoxide yields cis-azetidine via Walden inversion.
The Causality of Solvent Selection
Methanol is deliberately selected as the solvent for both the intermolecular substitution and the intramolecular cyclization. In the initial SN2 step, its polar protic nature stabilizes the bromide leaving group. More critically, during the high-temperature cyclization step, methanol hydrogen-bonds with the epoxide oxygen. This electrophilic activation of the oxirane ring lowers the activation energy required for the highly strained 4-exo-tet transition state, facilitating ring closure without the need for harsh Lewis acid catalysts that might degrade the substrate.
Step-by-Step Experimental Protocol
The following protocol describes the two-stage, one-pot synthesis of the target molecule[4].
Synthetic workflow for cis-1-(diphenylmethyl)-2-methylazetidin-3-ol via 4-exo-tet cyclization.
Phase 1: Intermolecular SN2 Displacement
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Preparation: Charge a dry, nitrogen-flushed round-bottom flask with trans-1-bromo-2,3-epoxybutane (1.0 eq, e.g., 40.5 mmol) and anhydrous methanol (0.6 M relative to epoxide).
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Amine Addition: Add diphenylmethanamine (1.15 eq, 46.5 mmol) dropwise at 0 °C to control the initial exotherm.
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Stirring: Allow the reaction mixture to warm to 25 °C (room temperature) and stir for 48 hours.
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Causality: Maintaining ambient temperature heavily favors the intermolecular SN2 displacement of the primary bromide over premature, unselective epoxide opening.
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Phase 2: Intramolecular 4-exo-tet Cyclization
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Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C for 72 to 96 hours.
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Causality: The 4-exo-tet ring closure is kinetically slow and requires significant thermal energy to overcome the ring strain of the forming azetidine.
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Workup: Concentrate the mixture in vacuo to remove methanol. Dilute the resulting residue with ethyl acetate and wash sequentially with 1M aqueous NaOH (to neutralize the HBr byproduct and free-base the amine) and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography (eluting with Hexanes/EtOAc gradients) or via crystallization to yield the pure cis-azetidin-3-ol.
The Self-Validating Analytical System
Validation Checkpoint: The intermediate amino-epoxide and the final cis-azetidin-3-ol are constitutional isomers, both possessing the molecular formula C₁₇H₁₉NO (Exact Mass: 253.15 Da, [M+H]⁺ = 254.1 m/z). Consequently, mass spectrometry alone is insufficient to monitor the cyclization progress.
This protocol relies on a chromatographic self-validation system : upon successful 4-exo-tet cyclization, the liberation of the free hydroxyl group significantly increases the molecule's polarity. This manifests as a distinct reduction in retention time (Rt) on reverse-phase LC-MS (eluting earlier than the intermediate) and a notably lower Rf value on silica gel TLC compared to the less polar amino-epoxide intermediate.
Analytical Characterization Data
Proper characterization is required to confirm both the structural connectivity and the cis relative stereochemistry. Below is the standardized quantitative data profile for cis-1-(diphenylmethyl)-2-methylazetidin-3-ol[2].
| Parameter | Specification / Expected Value |
| CAS Registry Number | 159651-60-2 (racemic cis), 164906-64-3 (2S,3R enantiomer) |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| LogP (Predicted) | ~2.84 |
| Representative ¹H NMR (CDCl₃, 400 MHz) | δ 7.45–7.15 (m, 10H, Ar-H), 4.35 (s, 1H, CH -Ph₂), 4.10 (m, 1H, C3-H ), 3.20 (m, 1H, C2-H ), 3.10 (t, 1H, C4-H a), 2.75 (t, 1H, C4-H b), 1.15 (d, J = 6.5 Hz, 3H, CH ₃) |
| LC-MS [M+H]⁺ | 254.1 m/z |
Note: The coupling constant (J) between the C2 and C3 protons in the ¹H NMR spectrum is diagnostic for the cis relationship in 4-membered rings, typically exhibiting a larger J value (usually 6–8 Hz) compared to the trans isomer (usually 2–4 Hz).
References
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Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link][1]
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WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam. Google Patents.[4]
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Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities. Organic Process Research & Development.[Link][5]
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US11634410B2 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors. Google Patents.[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cis-1-(diphenylmethyl)-2-methylazetidin-3-ol | 159651-60-2 [sigmaaldrich.com]
- 3. US11634410B2 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors - Google Patents [patents.google.com]
- 4. WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam - Google Patents [patents.google.com]
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